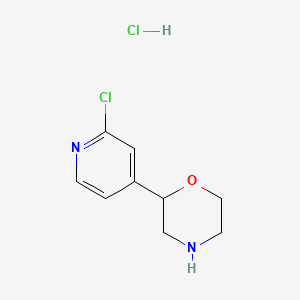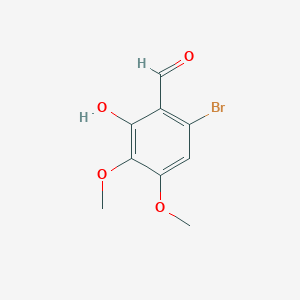![molecular formula C20H26BrClN2O7 B13900015 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indoxyl and is commonly employed to detect the presence of specific enzymes, such as beta-glucosidase. Upon enzymatic hydrolysis, it produces an intensely blue product, making it useful for various diagnostic and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-D-glucopyranoside under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a specific temperature to ensure the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 5-bromo-4-chloro-3-hydroxyindole, which then dimerizes to form an intensely blue product .
Common Reagents and Conditions
Reagents: Beta-glucosidase, DMF, DMSO
Conditions: Enzymatic hydrolysis typically occurs at physiological pH and temperature, ensuring optimal enzyme activity.
Major Products
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is 5-bromo-4-chloro-3-hydroxyindole, which dimerizes to produce a blue indigo dye .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of microbiology, molecular biology, and biochemistry. Its primary applications include:
Enzyme Assays: Used as a substrate to detect beta-glucosidase activity in various biological samples.
Histochemistry: Employed in staining techniques to visualize enzyme activity in tissue sections.
Microbial Detection: Utilized in chromogenic media to identify and differentiate microbial species based on their enzymatic activity.
Gene Expression Studies: Used as a reporter substrate in assays to monitor gene expression and promoter activity.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside involves its enzymatic hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate undergoes oxidative polymerization to form a blue indigo dye, which is easily detectable . The molecular targets are the beta-glucosidase enzymes, and the pathway involves the hydrolysis and subsequent oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific chromogenic properties and its ability to produce a distinct blue color upon enzymatic hydrolysis. Similar compounds include:
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide: Used to detect beta-glucuronidase activity.
5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.
These compounds share similar structures but differ in the specific enzymes they target and the resulting chromogenic reactions .
Eigenschaften
IUPAC Name |
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKZXHCJOVIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)


![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)

![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)

![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)

![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)

